N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide
Overview
Description
N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H20ClN3O2 and its molecular weight is 357.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.1244046 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Bioactive Metabolites from Marine Actinobacterium
Marine actinobacterium Streptomyces sp. has been identified as a source of bioactive metabolites, including compounds related to N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide. These metabolites have shown cytotoxic activities, suggesting potential applications in biotechnological and pharmaceutical research (Sobolevskaya et al., 2007).
Anticholinesterase Activity
Compounds structurally related to this compound have been synthesized and evaluated for their anticholinesterase activity, particularly against acetylcholinesterase (AChE). This activity is crucial for developing treatments for diseases like Alzheimer's, where enzyme inhibition can play a therapeutic role (Yurttaş et al., 2013).
ACAT-1 Inhibition for Treating Diseases
A compound with a similar structure has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), which is involved in cholesterol metabolism. Its selectivity and solubility suggest its potential for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Potential Pesticides
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, a compound closely related to the chemical , have been characterized for their potential as pesticides. Their structural characterization provides a foundation for developing new agrochemicals (Olszewska et al., 2011).
Comparative Metabolism in Herbicide Carcinogenicity
The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes has been studied, providing insights into the carcinogenic pathways of these compounds. Understanding the metabolic activation of such chemicals can inform safety evaluations and regulatory decisions (Coleman et al., 2000).
Properties
IUPAC Name |
N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-14(24)21-17-4-2-3-5-18(17)22-10-12-23(13-11-22)19(25)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQBKYVFFHBVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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